Stereochemical Uniqueness: (E)-1-Chloro-3-methoxyprop-1-ene as a Single-Isomer Reference Standard vs. Undefined Isomer Mixtures in Generic Analogs
1-Chloro-3-methoxypropene (CAS 852616-96-7) is explicitly characterized and supplied as the (E)-stereoisomer, (E)-1-chloro-3-methoxyprop-1-ene, with a defined InChI Key (ZHMIXMWZAHYZTP-NSCUHMNNSA-N) and isomeric SMILES (COC/C=C/Cl) that unambiguously specify the trans geometry of the double bond . In contrast, its positional isomer 3-chloro-2-methoxypropene (CAS 32730-64-6, 2-methoxyallyl chloride) exhibits E/Z isomerism at a different position (C2-OCH₃, C3-Cl) and is typically procured as an undefined stereochemical mixture . The structurally distinct 3-(chloromethoxy)prop-1-ene (CAS 3970-20-5) possesses a chloromethyl ether linkage (‒O‒CH₂‒Cl) rather than a vinyl chloride, making it a constitutional isomer with fundamentally different NMR signatures: the target compound's vinyl proton chemical shifts are diagnostic (e.g., double bond proton signals in the δ 5.4–6.2 ppm region for the allylic chloride), whereas 3-(chloromethoxy)prop-1-ene displays O‒CH₂‒Cl protons at δ ~5.5 ppm and terminal alkene protons at δ ~5.3 and ~5.8 ppm [1]. The single-isomer identity of CAS 852616-96-7 is critical for use as Clethodim Impurity 26, a reference standard requiring unambiguous stereochemical assignment for pharmacopeial traceability [2].
| Evidence Dimension | Stereochemical identity and structural configuration |
|---|---|
| Target Compound Data | (E)-1-chloro-3-methoxyprop-1-ene; defined InChI Key ZHMIXMWZAHYZTP-NSCUHMNNSA-N; isomeric SMILES COC/C=C/Cl; single stereoisomer |
| Comparator Or Baseline | 3-Chloro-2-methoxypropene (CAS 32730-64-6): undefined E/Z mixture; 3-(chloromethoxy)prop-1-ene (CAS 3970-20-5): constitutional isomer with chloromethyl ether rather than vinyl chloride |
| Quantified Difference | Target compound provides a single, defined (E)-stereoisomer with unambiguous structural assignment vs. comparator mixtures or constitutionally distinct isomers that generate different chromatographic retention times and NMR spectra |
| Conditions | Structural characterization by InChI, InChI Key, canonical and isomeric SMILES comparison using PubChem-computed data |
Why This Matters
For analytical method development and pharmacopeial reference standard compliance, the unambiguous (E)-stereochemistry of CAS 852616-96-7 eliminates the confounding effect of stereochemical mixtures on HPLC retention time reproducibility, GC peak assignment, and NMR spectral interpretation, which are critical for ANDA submissions and QC batch release.
- [1] Dhatrak, N.R. (2026) Allyl Chloromethyl Ether. In: Encyclopedia of Reagents for Organic Synthesis. ¹H NMR (400 MHz, CDCl₃) δ 5.84 (ddt, J = 11.3, 10.7, 5.6 Hz, 1H), 5.60–5.40 (m, 2H), 4.13 (d, J = 29.5 Hz, 2H). Boiling point 107 °C. doi:10.1002/047084289X.rn02167. View Source
- [2] Axios Research. Clethodim Impurity 26; CAS 852616-96-7. (E)-1-chloro-3-methoxyprop-1-ene; fully characterized reference standard for API Clethodim; traceability against USP or EP. View Source
